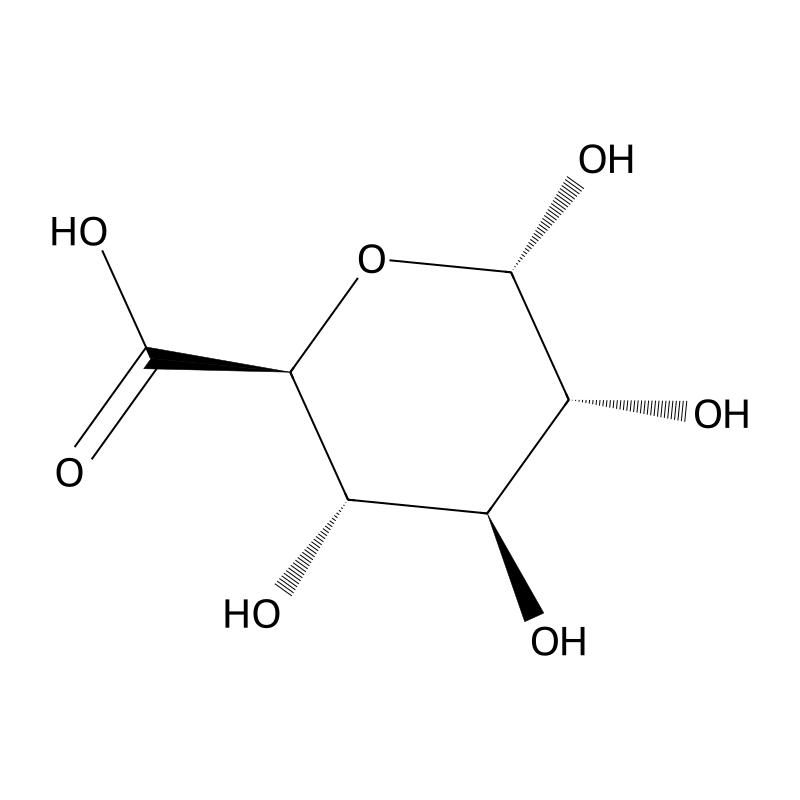

a-d-glucopyranuronic acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Canonical SMILES

Isomeric SMILES

D-glucopyranuronic acid is a cyclic form of D-glucuronic acid, a uronic acid derived from D-glucose. It plays a vital role in various biological processes, particularly in the metabolism of xenobiotics and endogenous compounds. The structure features a six-membered pyranose ring, where the hydroxyl group at the C-6 position is oxidized to a carboxylic acid, giving it unique properties that facilitate its biological functions.

As mentioned earlier, alpha-D-glucopyranuronic acid plays a vital role in glucuronidation. This process aids in the elimination of various molecules from the body by making them water-soluble. It interacts with substrates through glycosidic linkages, attaching the glucuronic acid moiety to the substrate molecule [, ].

For instance, glucuronidation helps remove bilirubin, a waste product from red blood cell breakdown []. Alpha-D-glucuronic acid conjugates with bilirubin, making it easier for the body to excrete it through bile and urine [].

Biosynthesis and Occurrence:

alpha-D-glucopyranuronic acid (α-D-GlcA) is a naturally occurring sugar acid derived from D-glucose through oxidation at the C6 position. It exists in a cyclic pyranose form and is the alpha anomer, meaning the hydroxyl group at the C1 position is positioned below the plane of the ring. α-D-GlcA is found in various biological sources, including:

- Bacteria: It plays a role in the cell wall structure of some bacterial species like Escherichia coli .

- Plants: It is a component of plant cell wall polysaccharides like hemicellulose and pectin .

- Algae: It is an algal metabolite and potentially involved in algal cell wall formation .

- Animals: It is a product of carbohydrate metabolism in animals and plays a crucial role in detoxification by conjugation with various xenobiotics (foreign compounds) in the liver .

Potential Applications in Research:

α-D-GlcA holds potential applications in various scientific research fields due to its unique properties and biological functions. Some potential areas of research include:

- Understanding bacterial cell wall structure and function: Studying the role of α-D-GlcA in bacterial cell wall synthesis and its interaction with antibiotics could aid in developing novel therapeutics against bacterial infections .

- Plant cell wall biology and engineering: Research on the role of α-D-GlcA in plant cell wall structure and function could contribute to the development of new strategies for improving crop yield and stress tolerance .

- Development of novel biomaterials: α-D-GlcA can be used as a building block for the synthesis of novel biocompatible materials with potential applications in drug delivery, tissue engineering, and other biomedical fields .

- Understanding xenobiotic metabolism and detoxification: Studying the role of α-D-GlcA in conjugation with xenobiotics in the liver could provide insights into detoxification mechanisms and potential strategies for treating drug toxicity .

- Oxidation: It can undergo oxidation to form D-glucaric acid, a dicarboxylic acid. This reaction typically involves the oxidation of the aldehyde group at C-1 to a carboxylic acid .

- Esterification: The hydroxyl groups can react with alcohols to form esters, such as methyl D-glucuronate, through acid-catalyzed reactions .

- Conjugation: D-glucopyranuronic acid is crucial in glucuronidation, where it conjugates with various substrates (e.g., drugs) to enhance their solubility and facilitate excretion .

D-glucopyranuronic acid exhibits significant biological activities:

- Detoxification: It plays a key role in phase II metabolism, where it conjugates with lipophilic compounds to make them more water-soluble for excretion via urine or bile .

- Immune Modulation: Studies indicate that D-glucopyranuronic acid can suppress Th2-dependent immune responses, potentially reducing the severity of allergic reactions and anaphylactic shock .

- Metabolic Functions: It serves as a precursor in the biosynthesis of glycosaminoglycans, which are essential for maintaining extracellular matrix integrity and cell signaling .

Several methods exist for synthesizing D-glucopyranuronic acid:

- Oxidation of D-Glucose: Direct oxidation of D-glucose using nitric acid can yield D-glucuronic acid. This method often requires careful control of conditions to prevent hydrolysis .

- Enzymatic Synthesis: Utilizing enzymes like UDP-glucuronosyltransferases allows for the selective formation of D-glucopyranuronic acid from its precursors in biological systems .

- Chemical Synthesis: Laboratory methods include protecting groups to prevent unwanted reactions during the synthesis process, followed by deprotection and purification steps to isolate the desired compound .

D-glucopyranuronic acid has various applications:

- Pharmaceuticals: It is used in drug development as a conjugating agent to enhance the pharmacokinetics of therapeutic compounds.

- Biotechnology: Employed in bioconjugation techniques for drug delivery systems and targeted therapies.

- Food Industry: Acts as a food preservative and stabilizer due to its ability to bind with various compounds .

Research on interaction studies involving D-glucopyranuronic acid has revealed:

- Metal Complexation: It can form complexes with transition metals such as iron and copper, which may influence its biological activity and stability .

- Enzyme Interactions: D-glucopyranuronic acid interacts with various enzymes involved in metabolic pathways, affecting their activity and substrate specificity .

D-glucopyranuronic acid shares similarities with several other compounds, including:

| Compound | Structure Type | Unique Features |

|---|---|---|

| D-galacturonic acid | Uronic Acid | Epimer at C-4; involved in pectin synthesis |

| L-iduronic acid | Uronic Acid | Epimer at C-5; found in heparin |

| D-mannuronic acid | Uronic Acid | Epimer at C-2; used in alginate production |

| D-galactose | Aldohexose | Non-acidic; important for lactose metabolism |

D-glucopyranuronic acid is unique due to its specific role in detoxification processes and its structural configuration that allows for diverse biochemical interactions. Its ability to conjugate with various substrates distinguishes it from other uronic acids, which may not possess similar functionalities.

Enzymatic Conversion of Uridine Diphosphate Glucose to Uridine Diphosphate Glucuronic Acid in Prokaryotic Systems

The biosynthesis of uridine diphosphate glucuronic acid (UDP-GlcA) from uridine diphosphate glucose (UDP-Glc) is catalyzed by UDP-glucose 6-dehydrogenase (UGDH), a NAD+-dependent enzyme conserved across prokaryotes and eukaryotes. In Bacillus cereus, the BcUGlcDH gene encodes a monomeric UGDH that oxidizes UDP-Glc to UDP-GlcA with a stoichiometric reduction of NAD+ to NADH. Structural studies of UGDH homologs, such as the Klebsiella pneumoniae enzyme, reveal a dimeric configuration with a Rossmann fold for NAD+ binding, highlighting the conserved catalytic mechanism. The reaction proceeds via a two-step oxidation: first, dehydrogenation at the C6 position of UDP-Glc forms a keto intermediate, followed by hydration and a second dehydrogenation to yield UDP-GlcA.

Genetic regulation of UGDH in bacteria is context-dependent. In Escherichia coli, the ugd gene is regulated by multiple phosphorelay systems, including the RcsCDB and PmrAB pathways, which modulate UDP-GlcA production in response to environmental stressors such as membrane perturbation. Similarly, in Sphingomonas elodea, the ugdG gene is essential for synthesizing UDP-GlcA as a precursor for the exopolysaccharide gellan, with transcriptional activation linked to biofilm formation. These findings underscore the role of UDP-GlcA not only as a metabolic intermediate but also as a critical component in bacterial survival strategies.

Role of UDP-Glucuronic Acid 4-Epimerase in Bacterial Exopolysaccharide Synthesis

UDP-GlcA is further modified by UDP-glucuronic acid 4-epimerase (UGlcAE) to produce UDP-galacturonic acid (UDP-GalA), a key substrate for acidic exopolysaccharides. In Bacillus cereus, the BcUGlcAE gene encodes a monomeric enzyme that specifically converts UDP-GlcA to UDP-GalA without promiscuity toward other nucleotide sugars like UDP-glucose or UDP-xylose. Mechanistic studies reveal that UGlcAE operates via a transient UDP-4-keto-hexose-uronic acid intermediate, with Tyr149 acting as the catalytic base for hydride transfer. Unlike plant UGlcAEs, which are membrane-bound and dimeric, the Bacillus enzyme functions as a cytosolic monomer, suggesting divergent evolutionary trajectories.

The bifunctional epimerase Uxe from Sinorhizobium meliloti exemplifies metabolic versatility, converting UDP-GlcA to UDP-GalA while also interconverting UDP-xylose and UDP-arabinose. This dual activity enables S. meliloti to synthesize both arabinogalactan proteins and acidic exopolysaccharides under symbiotic conditions. Such functional plasticity is critical for biofilm formation and host interactions, as demonstrated by the complementation of exoB mutants (lacking UDP-glucose 4-epimerase) with uxe in S. meliloti.

Evolutionary Conservation of UDP-Glucose Dehydrogenase Orthologs Across Plant and Microbial Taxa

Phylogenetic analyses of UGDH enzymes reveal deep conservation across kingdoms. In plants, UGDHs cluster into three groups: Group A (aquatic algae), Group B1 (dicots), and Group B2 (monocots). The Populus trichocarpa UGDH3 and UGDH4 isoforms, for example, share 80% sequence identity with Arabidopsis thaliana UGDH1, retaining the NAD+-binding motif GAGYVGG and catalytic site GFGGSCFQKDIL. Microbial UGDHs, such as those from Novosphingobium and Sphingomonas, form a divergent clade closely related to eukaryotic enzymes, suggesting horizontal gene transfer or convergent evolution.

Notably, bacterial UGDHs exhibit structural adaptations absent in plants. The Bacillus cereus UGDH lacks the N-terminal extension found in plant isoforms, which may explain its cytosolic localization versus the membrane-associated plant enzymes. Despite these differences, the core catalytic mechanism—sequential oxidation of UDP-Glc—remains conserved, underscoring UGDH’s fundamental role in nucleotide sugar metabolism.

Metabolic Crosstalk Between Nucleotide Sugar Pathways in Cell Wall Biogenesis

UDP-GlcA sits at a metabolic crossroads, feeding into pathways for hemicellulose, pectin, and glycosaminoglycan biosynthesis. In plants, UDP-GlcA is decarboxylated to UDP-xylose by UDP-xylose synthase or epimerized to UDP-GalA, with flux controlled by substrate availability and feedback inhibition. For instance, UDP-xylose inhibits UGDH in Arabidopsis thaliana, creating a regulatory loop that balances UDP-GlcA consumption and production.

In bacteria, UDP-GlcA is a precursor for teichuronic acids and capsular polysaccharides. Bacillus subtilis channels UDP-GlcA into both the tagO pathway (for wall teichoic acids) and the eps operon (for exopolysaccharides), with carbon source availability determining pathway dominance. Similarly, E. coli coordinates UDP-GlcA synthesis with lipid A modification via the arn operon, which incorporates 4-aminoarabinose to confer polymyxin resistance. This metabolic integration ensures resource allocation toward structures critical for environmental adaptation.

Xenobiotic Detoxification Mechanisms Mediated by Hepatic Glucuronidation

Glucuronic acid conjugation represents the primary Phase II detoxification pathway for lipophilic compounds, mediated by uridine diphosphate-glucuronosyltransferase (UGT) enzymes. Key aspects include:

Enzymatic Process:

UGT isoforms (e.g., UGT1A, UGT2B) catalyze glucuronic acid transfer from uridine diphosphate-glucuronic acid (UDPGA) to xenobiotics or endobiotics [2] [3]. This creates water-soluble β-D-glucuronides excreted via bile or urine [1] [2].UGT Isoform Primary Substrates UGT1A1 Bilirubin, estrogens UGT2B7 Opioids, NSAIDs UGT2B15 Androgens, fatty acids Table 1: Major human UGT isoforms and their substrates [2] [3]

Microbial Reactivation:

Gut bacterial β-glucuronidases hydrolyze glucuronides, potentially reactivating toxins (e.g., SN-38 from irinotecan) [6] [7]. This process contributes to drug toxicity but also enables enterohepatic recirculation of bile acids and hormones [8].

Modulation of Extracellular Matrix Dynamics Through Hyaluronic Acid Biosynthesis

Glucuronic acid forms the repeating disaccharide units of hyaluronic acid (HA), a glycosaminoglycan critical for extracellular matrix (ECM) structure and signaling:

Biosynthetic Pathway:

HA synthases (HAS1-3) alternately add glucuronic acid and N-acetylglucosamine from UDP-sugar precursors [4] [5]. The process requires:- UDP-glucuronic acid synthesis via UDP-glucose dehydrogenase

- Coordinated regulation of HAS enzyme activity

- Mechanical Properties: High molecular weight HA (>1 MDa) provides ECM viscoelasticity [4]

- Cell Signaling: Fragmented HA (20–200 kDa) activates TLR4 and CD44 receptors, influencing inflammation and cancer progression [4] [9]

Metabolic Engineering:

Escherichia coli strains engineered for HA production achieve yields up to 3.61× baseline through:- Co-fermentation of glucose/galactose

- Overexpression of galU (UDP-glucose pyrophosphorylase) and ugd (UDP-glucose dehydrogenase) [5]

Gut Microbiota-Mediated β-Glucuronidase Activity and Enterohepatic Recirculation

The glucuronide cycle involves dynamic host-microbiome interactions:

"Gut microbial β-glucuronidases hydrolyze 80-90% of biliary glucuronides, releasing aglycones for reabsorption or local activity." [6] [7]

Process Benefit Risk Estrogen recycling Maintains bone density Promotes hormone-sensitive cancers Bile acid cycling Enhances lipid digestion Generates carcinogenic deoxycholic acid Table 2: Dual roles of microbial β-glucuronidase activity [7] [8]

Human Counterpart:

Lysosomal β-glucuronidase contributes <10% of total activity but becomes significant in acidic environments (pH 5.4) [8]. Mutations cause Sly syndrome (mucopolysaccharidosis VII) [1].

Multi-enzyme cascade systems have emerged as sophisticated platforms for the regioselective functionalization of alpha-d-glucopyranuronic acid derivatives [5] [6]. These systems enable precise control over reaction pathways while maintaining high selectivity and efficiency in biotransformation processes [7] [8].

The development of one-pot multi-enzyme cascades for glucuronic acid derivatives has demonstrated remarkable success in achieving regioselective modifications [6] [8]. A notable example involves the six-enzyme cascade system developed for hyaluronic acid synthesis, which utilizes glucuronic acid as a key substrate [6]. This system achieves conversion rates of up to 86.3% under optimized conditions, with the final product reaching concentrations of 2.7 grams per liter [6].

Table 1: Multi-Enzyme Cascade Performance Data

| Enzyme System | Substrate | Product Yield | Conversion Rate | Reaction Time | Reference |

|---|---|---|---|---|---|

| Six-enzyme cascade | Glucuronic acid | 2.7 g/L | 86.3% | Not specified | [6] |

| UDP-glucuronic acid synthesis | UTP:GlcA:ATP (1:2:1) | 20.87 mM | Not specified | 75 minutes | [9] |

| Two-step enzymatic route | D-glucose | 100% selectivity | Complete conversion | 2 hours | [10] |

The engineered galactose oxidase variant GOase V3 demonstrates exceptional performance in cascade reactions, exhibiting a 13-fold increase in oxidation activity towards D-gluconic acid compared to wild-type enzymes [10]. This variant achieves complete conversion of 40 millimolar D-glucose to L-guluronic acid within 2 hours, maintaining 100% selectivity throughout the process [10].

Regioselective functionalization through multi-enzyme cascades has been particularly effective in the synthesis of glycyrrhetic acid 3-O-mono-beta-d-glucuronide [8] [11]. The UGT73F15 enzyme demonstrates specific activity for glucuronic acid conjugation, with kinetic parameters showing a catalytic efficiency of 2.14 per minute per millimolar when utilizing UDP-glucuronic acid as the sugar donor [8] [11].

UDP-glucuronic acid regeneration systems have proven essential for maintaining cascade efficiency [8] [11] [12]. The implementation of sucrose synthase, UDP-glucose dehydrogenase, and lactate dehydrogenase in coordinated enzyme modules enables continuous substrate supply while reducing overall production costs [8] [11].

Whole-Cell Catalysis Platforms Using Engineered Microbial Chassis

Engineered microbial chassis represent powerful platforms for the biotechnological production of glucuronic acid derivatives through whole-cell catalysis [13] [14] [15]. These systems integrate metabolic pathways within living cells to achieve high-yield production while maintaining cellular viability and productivity [16] [17].

Escherichia coli has emerged as the predominant microbial chassis for glucuronic acid derivative production [14] [17] [15]. The development of recombinant E. coli strains expressing heterologous pathways has achieved glucuronic acid concentrations up to 0.3 grams per liter from glucose substrate [14] [17]. These engineered strains co-express myo-inositol-1-phosphate synthase from Saccharomyces cerevisiae and myo-inositol oxygenase from mouse sources, enabling the conversion of glucose-6-phosphate through myo-inositol intermediates [14] [17].

The integration of uronate dehydrogenase from Pseudomonas syringae into engineered E. coli systems facilitates the conversion of glucuronic acid to glucaric acid, with final concentrations exceeding 1 gram per liter [14] [17]. The enzyme activity hierarchy shows uronate dehydrogenase exhibiting activity levels more than two orders of magnitude higher than myo-inositol-1-phosphate synthase and three orders of magnitude higher than myo-inositol oxygenase [14].

Table 2: Microbial Chassis Performance Comparison

| Microbial Host | Genetic Modifications | Product Titer | Yield | Substrate | Reference |

|---|---|---|---|---|---|

| E. coli BL21 Star | ino1, MIOX, udh | 1.13 g/L | 0.113 g/g | Glucose | [14] |

| E. coli BL21 Star | Enhanced expression | 5.35 g/L | 0.467 g/g | Glucose | [13] |

| S. cerevisiae | ino1, inm, MIOX, udh | 6.38 g/L | 0.128 g/g | Glucose | [13] |

| P. pastoris GS115 | MIOX, udh | 6.61 g/L | Not specified | Glucose + myo-inositol | [13] |

Yeast-based systems, particularly Saccharomyces cerevisiae and Pichia pastoris, demonstrate superior performance in glucuronic acid derivative production [13]. P. pastoris GS115 strains achieve glucaric acid titers of 6.61 grams per liter when utilizing combined glucose and myo-inositol substrates [13]. The enhanced performance of yeast systems is attributed to their natural resistance to acidic conditions and superior oxygen handling capabilities [13].

Metabolic engineering strategies have focused on optimizing pathway flux through targeted gene deletions and overexpressions [15]. The systems metabolic engineering approach applied to E. coli for flavonoid glucuronide production demonstrates the effectiveness of modular pathway design [15]. This approach partitions the metabolic pathway into upstream UDP-glucuronic acid biosynthesis and downstream UDP-dependent glycosyltransferase modules [15].

The enhancement of UDP-glucuronic acid availability through strengthened native pathways has resulted in baicalein-7-O-glucuronide production reaching 797 milligrams per liter [15]. These results demonstrate that UDP-glucose 6-dehydrogenase serves as the rate-determining step in glucuronide biosynthetic pathways [15].

Co-Culture Fermentation Approaches for Improved Substrate Channeling

Co-culture fermentation systems provide innovative solutions for enhanced substrate channeling in glucuronic acid derivative production [18] [19] [20]. These approaches utilize multiple microbial strains working synergistically to optimize metabolic flux and improve overall production efficiency [18] [19].

The development of synthetic microbial consortia has demonstrated significant advantages over monoculture systems [20]. A notable example involves the co-cultivation of Saccharomyces cerevisiae and Ketogulonigenium vulgare for 2-keto-L-gulonic acid production, achieving a 1.49-fold increase in product accumulation compared to monocultured K. vulgare [20]. The final titer reaches 13.2 grams per liter with enhanced oxidative stress resistance [20].

Substrate channeling efficiency in co-culture systems benefits from differential metabolic capabilities between partner organisms [18] [19]. The implementation of substrate pulsing strategies enables dynamic control over population composition and metabolic activity [18]. These approaches demonstrate that microbial competition drives active diversification processes, resulting in enhanced metabolic flexibility under fluctuating environmental conditions [18].

Table 3: Co-Culture System Performance Data

| Co-Culture System | Partner Organisms | Product | Improvement Factor | Final Titer | Reference |

|---|---|---|---|---|---|

| Synthetic consortium | S. cerevisiae + K. vulgare | 2-KLG | 1.49-fold | 13.2 g/L | [20] |

| Dual-strain system | E. coli variants | n-butanol | 2-fold | 5.5 g/L | [19] |

| Symbiotic consortium | C. acetobutylicum + B. cereus | Butanol | Not specified | Not specified | [19] |

The transcriptomic analysis of co-culture systems reveals distinct metabolic patterns compared to monocultures [20]. In the S. cerevisiae-K. vulgare consortium, up-regulated genes in the helper strain involve glycolysis, TCA cycle, purine metabolism, and biosynthesis of amino acids and B vitamins [20]. These metabolic enhancements contribute to improved growth conditions for the production strain [20].

Oxidative stress management represents a critical factor in co-culture success [20]. The synthetic consortium demonstrates enhanced superoxide dismutase and catalase activities, correlating with up-regulated expression of oxidative stress-related genes including sod, cat, and gpd in K. vulgare [20]. This enhanced antioxidant capacity directly contributes to improved 2-keto-L-gulonic acid production efficiency [20].

The design of co-culture systems based on systems biology analysis provides rational approaches for consortium construction [20]. Comparative transcriptomic studies enable identification of beneficial metabolic interactions and optimization of strain combinations for specific production targets [20].

Immobilized Enzyme Scaffolds With Enhanced Operational Stability

Immobilized enzyme scaffolds represent advanced biotechnological platforms that significantly enhance operational stability for glucuronic acid derivative production [9] [21] [22]. These systems provide superior enzyme longevity, reusability, and resistance to environmental stresses compared to free enzyme systems [21] [22].

The development of CipA-dependent enzyme immobilization systems has achieved remarkable success in UDP-glucuronic acid synthesis [9]. The combination of AtGlcAK and BlUSP enzymes in immobilized configurations produces UDP-glucuronic acid concentrations of 20.34 millimolar (11.80 grams per liter) within 75 minutes [9]. These immobilized systems demonstrate comparable performance to free enzyme systems while providing enhanced operational advantages [9].

Magnetic cross-linked enzyme aggregates represent an innovative approach to enzyme immobilization for glucuronic acid processing [21]. Beta-glucuronidase immobilized using this methodology demonstrates enhanced pH stability, thermal resistance, and substrate tolerance [21]. The immobilized enzyme retains 63.3% of catalytic activity after six operational cycles, representing significant improvement over free enzyme systems [21].

Table 4: Immobilized Enzyme System Performance

| Immobilization Method | Enzyme System | Product | Yield | Operational Cycles | Stability Enhancement | Reference |

|---|---|---|---|---|---|---|

| CipA-dependent | AtGlcAK + BlUSP | UDP-GlcA | 20.34 mM | Multiple | Enhanced | [9] |

| Magnetic cross-linking | Beta-glucuronidase | Glycyrrhetinic acid | Not specified | 6 cycles | 63.3% retention | [21] |

| Agarose immobilization | Glucuronosyltransferase | Drug glucuronides | Not specified | Multiple | Enhanced | [22] |

The operational stability of immobilized enzyme systems benefits from structural modifications that occur during the immobilization process [21]. Raman spectroscopy analysis reveals that the ordered structure of beta-glucuronidase increases from 43.9% to 50.6% following immobilization, correlating with enhanced stability and substrate tolerance [21]. This structural enhancement contributes to a 221.5% improvement in glucuronic acid tolerance at 10 millimolar concentrations [21].

Agarose-based immobilization platforms have demonstrated effectiveness for glucuronosyltransferase applications [22]. Rabbit liver glucuronosyltransferase immobilized on beaded agarose maintains high specificity for UDPGA as cofactor while enabling synthesis of various glucuronic acid conjugates including meprobamate, diethylstilbestrol, bilirubin, and borneol derivatives [22].

The optimization of immobilization conditions significantly influences enzyme performance [22]. Calcium and magnesium cation concentrations between 1.5 and 10.0 millimolar enhance glucuronosyltransferase activity in immobilized systems [22]. The incorporation of cosolvents such as ethanol, dimethyl sulfoxide, and propylene glycol within limited concentration ranges enables solubilization of lipophilic substrates for conjugation reactions [22].

Physical Description

XLogP3

LogP

Melting Point

Other CAS

Dates

Explore Compound Types